2-Isopropyl-5-methoxypyrazine
Overview
Description
2-Isopropyl-5-methoxypyrazine is a chemical compound belonging to the class of methoxypyrazines, known for their distinctive odors. This compound is notable for its presence in certain wines and coffee, where it contributes to specific flavor profiles. It is also produced by certain insects and microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-methoxypyrazine typically involves the reaction of appropriate pyrazine derivatives with isopropyl and methoxy groups under controlled conditions. One common method includes the alkylation of pyrazine with isopropyl halides followed by methoxylation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as gas chromatography and mass spectrometry are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-5-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Common in organic synthesis, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve catalysts like palladium on carbon or acids/bases depending on the desired substitution.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various derivatives depending on the substituents introduced .
Scientific Research Applications
2-Isopropyl-5-methoxypyrazine has diverse applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying pyrazine derivatives.
Biology: Investigated for its role in microbial metabolism and insect communication.
Medicine: Explored for potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the flavor and fragrance industry to impart specific sensory characteristics to products
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methoxypyrazine involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, it may interact with specific enzymes or receptors, influencing metabolic pathways and signaling processes .
Comparison with Similar Compounds
3-Isobutyl-2-methoxypyrazine: Known for its green bell pepper aroma, commonly found in wines.
2-Methoxy-3-isopropylpyrazine: Another isomer with similar sensory properties.
Uniqueness: 2-Isopropyl-5-methoxypyrazine is unique due to its specific isomeric structure, which imparts distinct olfactory characteristics. Its presence in both natural and industrial contexts highlights its versatility and importance in various applications .
Properties
IUPAC Name |
2-methoxy-5-propan-2-ylpyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)7-4-10-8(11-3)5-9-7/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVQZEKWEURMLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=N1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069139 | |
Record name | Pyrazine, 2-methoxy-5-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56891-99-7 | |
Record name | 2-Methoxy-5-(1-methylethyl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56891-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropyl-5-methoxypyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056891997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-methoxy-5-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazine, 2-methoxy-5-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ISOPROPYL-5-METHOXYPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E1J7NVT2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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